Tithofolinolide

Description

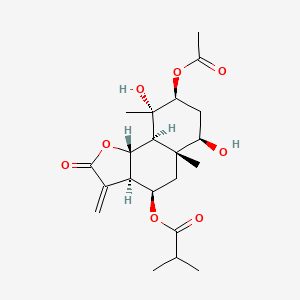

Structure

3D Structure

Properties

Molecular Formula |

C21H30O8 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[(3aR,4R,5aR,6R,8S,9S,9aS,9bS)-8-acetyloxy-6,9-dihydroxy-5a,9-dimethyl-3-methylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C21H30O8/c1-9(2)18(24)28-12-8-20(5)13(23)7-14(27-11(4)22)21(6,26)17(20)16-15(12)10(3)19(25)29-16/h9,12-17,23,26H,3,7-8H2,1-2,4-6H3/t12-,13-,14+,15-,16+,17-,20+,21-/m1/s1 |

InChI Key |

UABMYELNJDXARW-SYUVKRIKSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O)OC(=O)C)O)C |

Canonical SMILES |

CC(C)C(=O)OC1CC2(C(CC(C(C2C3C1C(=C)C(=O)O3)(C)O)OC(=O)C)O)C |

Synonyms |

tithofolinolide |

Origin of Product |

United States |

Occurrence, Isolation, and Advanced Structural Characterization of Tithofolinolide

Geographical and Species Distribution of Tithofolinolide

This compound is a natural compound primarily isolated from Tithonia diversifolia, a plant species belonging to the Asteraceae family. acs.orgresearchgate.netnih.gov Commonly known as the Mexican sunflower, Tithonia diversifolia is an invasive species that is widely distributed across the globe, particularly in tropical regions. researchgate.netresearchgate.net The plant's chemical composition can vary based on geographical location, which in turn influences the presence and concentration of its secondary metabolites, including this compound. researchgate.netresearchgate.net

While Tithonia diversifolia is the principal source, the broader class of sesquiterpene lactones, to which this compound belongs, is characteristic of the Asteraceae family. researchgate.netmdpi.comscielo.br This suggests that related species within the Tithonia genus or the wider family may also be potential, yet currently undocumented, sources of this compound. The study of the chemical constituents of Tithonia diversifolia has led to the identification of over 150 compounds, with sesquiterpene lactones like this compound being a prominent group. researchgate.net

Table 1: Geographical and Species Distribution of this compound

| Parameter | Description |

| Primary Species Source | Tithonia diversifolia (Hemsl.) A. Gray |

| Family | Asteraceae |

| Common Name of Source | Mexican Sunflower |

| Geographical Distribution | Widely distributed in tropical regions worldwide. |

| Other Potential Sources | Other species within the Tithonia genus and the Asteraceae family may contain related sesquiterpene lactones. |

Methodological Advancements in this compound Isolation from Natural Sources

The isolation of this compound from its natural source, primarily the aerial parts of Tithonia diversifolia, has been achieved through activity-guided fractionation. acs.orgresearchgate.netnih.gov This process typically begins with the extraction of the plant material using an organic solvent such as ethyl acetate (B1210297). acs.orgresearchgate.net

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to separate the different components. These methods often involve:

Column Chromatography: This is a fundamental technique used for the initial separation of the extract into fractions of varying polarity.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the fine purification of this compound from the enriched fractions. unmul.ac.id Reversed-phase HPLC is a commonly employed mode for this purpose. unmul.ac.id

The isolation process is often guided by bioassays to identify the fractions with the desired biological activity, which helps in targeting the isolation of specific compounds like this compound. acs.orgresearchgate.netnih.gov The final step involves the purification of the compound to a high degree, which is essential for its subsequent structural characterization and biological evaluation.

Sophisticated Spectroscopic and Spectrometric Techniques for this compound Structure Elucidation

The determination of the complex three-dimensional structure of this compound has been made possible through the application of a suite of advanced spectroscopic and spectrometric techniques. acs.orgresearchgate.net These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the absolute stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. aocs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons and their chemical environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups. mdpi.com

The analysis of NMR data provides the planar structure of this compound and initial insights into its relative stereochemistry.

Mass Spectrometry (MS) Profiling and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the molecular formula of this compound. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, helping to identify characteristic substructures within the molecule. mdpi.com This data complements the information obtained from NMR spectroscopy in confirming the proposed structure.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By diffracting a beam of X-rays through a single crystal of this compound, a unique diffraction pattern is generated. nih.gov Mathematical analysis of this pattern allows for the creation of a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov This technique provides an unambiguous determination of the absolute stereochemistry of the molecule, revealing the exact spatial arrangement of its atoms.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgnsf.gov These methods are particularly valuable for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. cas.cz The resulting spectrum is highly sensitive to the stereochemistry of the molecule. nsf.gov By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. cas.cz This technique also provides information about the stereochemistry of the molecule and is often used in conjunction with ECD.

The combination of these sophisticated analytical techniques allows for the complete and unambiguous structural elucidation of this compound, from its basic atomic connectivity to its precise three-dimensional arrangement in space. acs.orgresearchgate.net

Biosynthetic Pathways of Tithofolinolide

Elucidation of Tithofolinolide Precursors

The biosynthesis of this compound begins with fundamental building blocks common to all terpenoid pathways. The primary precursors are derived from central metabolism. The pathway proceeds through the following key intermediates:

Acetyl-CoA: This two-carbon molecule, a central hub in cellular metabolism, serves as the initial building block for fatty acid and terpenoid synthesis. mdpi.comaocs.org

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These five-carbon isoprene (B109036) units are the universal precursors for all terpenoids. They are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.

Farnesyl Pyrophosphate (FPP): Three isoprene units (two IPP and one DMAPP) are sequentially condensed to form the 15-carbon molecule, farnesyl pyrophosphate. This is the direct acyclic precursor to all sesquiterpenoids. hebmu.edu.cn

Following the formation of FPP, the pathway becomes specific to the germacrane (B1241064) skeleton, from which this compound is derived. Activity-guided fractionation of extracts from Tithonia diversifolia has led to the co-isolation of this compound with other structurally related sesquiterpene lactones. researchgate.netacs.org This co-occurrence suggests a close biosynthetic relationship, and these related compounds are considered probable late-stage precursors or biosynthetic shunt products. For instance, 2α-hydroxytirotundin was isolated along with this compound, hinting at a potential precursor-product relationship where one is formed from the other via a hydroxylation step. researchgate.netacs.org

| Precursor | Class | Role in Biosynthesis |

| Acetyl-CoA | Acyl-CoA | Primary 2-carbon building block for the isoprene unit synthesis. mdpi.com |

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid | The fundamental 5-carbon "isoprene unit" used for chain elongation. |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid | The initial 5-carbon isoprene unit that starts the chain. |

| Farnesyl Pyrophosphate (FPP) | Sesquiterpenoid Precursor | The 15-carbon acyclic precursor that undergoes cyclization to form the sesquiterpene scaffold. hebmu.edu.cn |

| Germacrene A | Germacrane Sesquiterpene | A likely cyclized intermediate that serves as the scaffold for subsequent oxidative modifications. |

| Tirotundin (B206078) / 2α-hydroxytirotundin | Sesquiterpene Lactone | Structurally similar compounds isolated from T. diversifolia, considered potential late-stage precursors to this compound. researchgate.netacs.org |

Proposed Enzymatic Cascades in this compound Biosynthesis

The conversion of the linear precursor, FPP, into the complex polycyclic structure of this compound is accomplished through a cascade of enzymatic reactions. While the complete pathway has not been fully elucidated, a proposed sequence can be inferred based on the known chemistry of sesquiterpene lactone biosynthesis.

Cyclization: The cascade begins when a specific terpene synthase (or cyclase) catalyzes the cyclization of farnesyl pyrophosphate (FPP) into a germacrane-type carbocation. This intermediate is then deprotonated to yield a germacrene hydrocarbon, likely Germacrene A.

Oxidative Functionalization: The germacrene scaffold undergoes a series of regio- and stereospecific oxidations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) . These enzymes introduce hydroxyl groups (-OH) at specific positions on the carbon skeleton. Multiple, sequential hydroxylation steps are required to create the specific oxygenation pattern seen in this compound.

Lactone Formation: One of the hydroxyl groups is further oxidized to a carboxylic acid, which then reacts with another hydroxyl group on the same molecule to form the characteristic five- or six-membered lactone ring. This cyclization is a defining step in the formation of sesquiterpene lactones.

Tailoring Reactions: Additional enzymes, such as acyltransferases , catalyze the addition of acyl groups (like acetate (B1210297) or isobutyrate) to the hydroxylated scaffold. These tailoring steps are responsible for the final structural diversity among sesquiterpene lactones isolated from the same plant. researchgate.net The specific ester groups on this compound are added during these final steps.

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes responsible for this compound biosynthesis in Tithonia diversifolia have not been isolated and characterized in detail, their classes and functions can be predicted based on analogous pathways in other plants.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Terpene Synthase (TPS) | Catalyzes the initial, rate-limiting cyclization of the linear FPP precursor to form the foundational germacrane ring structure. |

| Cytochrome P450 Monooxygenases (P450s) | Responsible for the extensive and highly specific oxidative modifications (hydroxylations, epoxidations) of the sesquiterpene skeleton. These enzymes are key to creating the specific functionalization pattern of this compound. |

| Dehydrogenases | Involved in the oxidation of hydroxyl groups to carbonyls or carboxylic acids, a necessary step for the formation of the lactone ring. |

| Acyltransferases | Catalyze the transfer of acyl groups (e.g., from acetyl-CoA) onto the hydroxyl groups of the sesquiterpene scaffold, completing the final structure of this compound. |

The identification of these enzymes typically involves transcriptomic analysis of the producing plant tissues to find candidate genes, followed by heterologous expression and in vitro assays to confirm their function.

Genetic Determinants of this compound Biosynthesis in Producing Organisms

The production of this compound is genetically controlled. The enzymes involved in its biosynthesis are encoded by specific genes within the genome of Tithonia diversifolia. In many plants, genes for a single metabolic pathway are organized into biosynthetic gene clusters (BGCs) . frontiersin.org This co-localization facilitates the co-regulation and inheritance of the entire pathway.

It is highly probable that the genes for the this compound pathway—including a terpene synthase, several P450s, and acyltransferases—are located in such a cluster in T. diversifolia. Identifying this gene cluster would be a significant step toward understanding the regulation of this compound production and enabling its production in other organisms. The expression of these genes is often inducible, meaning they are activated in response to specific developmental cues or environmental stresses. frontiersin.org The regulation of the pathway is likely controlled by specific transcription factors , master regulatory proteins that bind to promoter regions of the biosynthetic genes to switch them on or off. frontiersin.org

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

The complexity of this compound's structure makes its complete chemical synthesis challenging. Modern biotechnological approaches offer promising alternatives for its sustainable production.

Chemoenzymatic Synthesis: This strategy combines the efficiency of traditional chemical synthesis with the high selectivity of enzymatic reactions. northwestern.edunih.gov A simplified, core structure of this compound could be produced through chemical synthesis. Then, specific enzymes, either isolated or engineered, would be used to perform challenging late-stage modifications, such as stereoselective hydroxylations or acylations, that are difficult to achieve with conventional chemistry. nih.gov This approach leverages the strengths of both disciplines to create an efficient and highly specific synthesis route.

Synthetic Biology: This field aims to engineer biological systems for new purposes. hudsonlabautomation.commdpi.com For this compound production, this would involve:

Identifying the complete set of biosynthetic genes from Tithonia diversifolia.

Transferring these genes into a microbial host, such as Escherichia coli or baker's yeast (Saccharomyces cerevisiae).

Optimizing the metabolic pathways of the host organism to ensure a high supply of the necessary precursors (like acetyl-CoA and FPP). antheia.bio

Cultivating the engineered microbes in large-scale fermenters to produce this compound.

This approach could provide a stable, scalable, and sustainable source of the compound, independent of plant cultivation and extraction. mdpi.comantheia.bio

Chemical Synthesis and Derivatization Strategies for Tithofolinolide and Analogs

Methodologies for Total Synthesis of Tithofolinolide

A comprehensive review of the scientific literature indicates that, to date, a total synthesis of this compound has not been reported. The intricate stereochemistry and dense functionalization of the this compound scaffold present a formidable challenge to synthetic organic chemists. The successful synthesis would likely require the development of novel synthetic methodologies and a highly strategic approach to control the numerous stereocenters and install the reactive functional groups present in the molecule. Future synthetic endeavors would be anticipated to employ advanced techniques in asymmetric synthesis, carbon-carbon bond formation, and lactonization strategies.

Semi-Synthesis Approaches from Related Natural Products

In the absence of a total synthesis, semi-synthesis represents a viable alternative for generating this compound and its derivatives. This approach would leverage structurally related and more abundant natural products as starting materials. By chemically modifying these precursors, it may be possible to arrive at the this compound skeleton. This strategy is particularly advantageous as it can provide access to complex core structures that are difficult to assemble from simple starting materials. While specific semi-synthetic routes to this compound have not been detailed in the literature, the general principle is a cornerstone of natural product chemistry. For instance, the semi-synthesis of Harringtonolide derivatives from the natural product Harringtonolide showcases how modifications to a complex natural product can yield a library of analogs for biological evaluation. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is crucial for exploring the structure-activity relationships (SAR) of this compound. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. The design of such analogs often involves computational modeling to predict interactions with biological targets. Synthetic efforts would focus on accessible modifications, such as esterification or etherification of hydroxyl groups, modification of the lactone ring, or alteration of the side chains. These derivatives would then be subjected to biological screening to assess how the structural changes affect their activity.

| Compound Name | Modification from this compound | Rationale for Synthesis |

| This compound | - | Natural Product Scaffold |

| Acetylthis compound | Acetylation of a primary alcohol | Investigate the role of the hydroxyl group in bioactivity |

| Deoxylthis compound | Removal of a hydroxyl group | Determine the importance of specific hydroxyl groups |

| This compound Ester Analogs | Esterification with various acids | Modulate lipophilicity and cell permeability |

Structure-Guided Modifications for Enhanced Bioactivity

Structure-guided design is a powerful strategy for developing more potent and selective analogs. This approach relies on understanding the three-dimensional structure of the biological target and how this compound binds to it. Techniques such as X-ray crystallography or NMR spectroscopy can provide this crucial information. Once the binding mode is elucidated, synthetic chemists can design and create modifications to the this compound structure that are predicted to enhance these interactions, leading to improved biological activity. This rational design process can significantly accelerate the discovery of optimized derivatives.

Development of Novel Chemical Transformations Involving this compound Core Structure

The unique and complex structure of this compound can serve as a platform for the development of new chemical reactions and transformations. The reactivity of the various functional groups, including the lactone, hydroxyl groups, and the carbon skeleton itself, can be explored to forge new bonds and create novel molecular architectures. Such research not only expands the toolbox of synthetic organic chemistry but can also lead to the discovery of unexpected biological activities in the resulting compounds. The development of selective and efficient reactions on the this compound core would be a significant contribution to the field of natural product chemistry.

Molecular and Cellular Pharmacology of Tithofolinolide

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Tithofolinolide has been identified as a compound with potential antiproliferative activity. Studies on extracts of Tithonia diversifolia, from which this compound is derived, have demonstrated cytotoxic effects against various human cancer cell lines.

Research has shown that sesquiterpenoids isolated from Tithonia diversifolia, including this compound, exhibit antiproliferative activity against human colon cancer (Col2) cells. Furthermore, these compounds were evaluated for their ability to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells, with this compound being among the compounds that showed activity. nih.gov

**Table 1: Cytotoxic Activity of Compounds from *Tithonia diversifolia***

| Compound/Extract | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Tagitinin C | Col2 | Significant antiproliferative activity | nih.gov |

| 1β,2α-epoxytagitinin C | Col2 | Significant antiproliferative activity | nih.gov |

| This compound | HL-60 | Induced cellular differentiation | nih.gov |

| 3β-acetoxy-8β-isobutyryloxyreynosin | HL-60 | Induced cellular differentiation | nih.gov |

| 4α,10α-dihydroxy-3-oxo-8β-isobutyryloxyguaia-11(13)-en-12,6α-olide | HL-60 | Induced cellular differentiation | nih.gov |

| Tagitinin A (1) | OCI-AML3 | 2.5 µg/mL | nih.gov |

| Tagitinin C (3) | OCI-AML3 | 0.25 µg/mL | nih.gov |

| Ethanolic extract of T. diversifolia | HCT-116 | 7.12 µg/ml | mdpi.com |

| Ethanolic extract of T. diversifolia | SNB-19 | > 50 µg/ml | mdpi.com |

| Ethanolic extract of T. diversifolia | NCIH-460 | 38.41 µg/ml | mdpi.com |

| Ethanolic extract of T. diversifolia | MCF-7 | 30.12 µg/ml | mdpi.com |

| T. diversifolia leaf ethanolic extract | HeLa | IC50 of 97.839±10.120 μg/mL | nih.gov |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. nih.gov Studies on extracts from Tithonia diversifolia have shown the ability to induce apoptosis in cancer cells. For instance, an ethyl acetate (B1210297) extract of the leaves was found to induce apoptosis in human hepatoma HepG2 cells. tocris.comresearchgate.netabcam.comnih.gov This was evidenced by an increase in DNA fragmentation, a higher apoptosis rate, and an accumulation of cells in the sub-G1 phase of the cell cycle. tocris.comresearchgate.netabcam.comnih.gov Mechanistically, these extracts prompted the degradation of caspases-8, -9, and -3, as well as the caspase-3 substrate PARP. tocris.comresearchgate.netabcam.comnih.gov Furthermore, an increase in the expression of the pro-apoptotic protein Bax was observed. tocris.comresearchgate.netabcam.comnih.gov Similarly, sesquiterpenoids from the plant have been shown to promote apoptosis in acute myeloid leukemia OCI-AML3 cells. nih.govnih.gov In HCT-116 cells, an ethanolic extract of Tithonia diversifolia leaves induced apoptosis, which was associated with increased mitochondrial membrane permeabilization. mdpi.comnih.gov

Currently, there is a lack of specific research findings directly implicating this compound in the induction of necroptosis pathways in cancer cell lines.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. abcam.comkhanacademy.orgyoutube.com Extracts from Tithonia diversifolia have been shown to interfere with cell cycle progression in cancer cells. For example, an ethanolic extract of the leaves caused an accumulation of HCT-116 cells in the G2/M phase. mdpi.com In another study, sesquiterpenoids from the plant were found to cause cell cycle arrest at the G0/G1 phase in acute myeloid leukemia OCI-AML3 cells. nih.govnih.gov Furthermore, an extract of Tithonia diversifolia and its major component, tagitinin C, were reported to induce G2/M arrest in human malignant glioblastoma cells, an effect linked to the downregulation of survivin. frontiersin.org While this compound is a known constituent of Tithonia diversifolia, specific studies detailing its direct effects on particular cyclins, cyclin-dependent kinases (CDKs), or other cell cycle regulatory proteins are not yet available.

Autophagy is a cellular process involving the degradation of a cell's own components, which can have a dual role in both promoting and suppressing cancer. mdpi.comtocris.comnih.govyoutube.com Some compounds from Tithonia diversifolia have been shown to modulate this process. Notably, tagitinin C, another sesquiterpene lactone found in the plant, has been reported to induce autophagic cell death in malignant glioblastoma cells. khanacademy.orgfrontiersin.org However, direct evidence and detailed mechanistic studies on the specific role of this compound in modulating autophagy flux in cancer cells are currently limited.

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. researchgate.netnih.govnih.govcancer.govyoutube.com Phytochemicals are being investigated for their potential to target these metabolic vulnerabilities. At present, there is a lack of specific research focusing on the impact of this compound on the cellular metabolism of cancer cells.

Anti-inflammatory Actions and Immunomodulatory Effects

In addition to its anticancer potential, compounds from Tithonia diversifolia have demonstrated anti-inflammatory and immunomodulatory properties. tocris.comyoutube.comnih.govnih.govresearchgate.net

Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. frontiersin.orgresearchgate.net Extracts from Tithonia diversifolia have been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. In a study using a carrageenan-induced inflammation model, oral treatment with a Tithonia diversifolia extract led to a reduction in the levels of tumor necrosis factor (TNF), interleukin-1β (IL-1β), and CXCL1 in the inflamed exudate. nih.gov The extract also decreased the production of nitric oxide (NO). nih.gov Furthermore, in vitro treatment with the extract resulted in a decrease in TNF secretion. nih.gov While this compound is a component of these extracts, further research is needed to isolate its specific contribution to the suppression of these and other pro-inflammatory cytokines and chemokines.

Scientific Data on the Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound, preventing a detailed analysis of its pharmacological properties as requested.

Despite extensive searches of scientific databases for peer-reviewed studies on this compound, no specific data was found regarding its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, its modulation of immune cell function, its antimicrobial properties, or its role in antioxidant and redox homeostasis.

The initial request for an article structured around the molecular and cellular pharmacology of this compound included detailed subsections on its inhibitory effects on inflammatory pathways, its interaction with immune cells, and its potential as an antibacterial, antifungal, and antiviral agent. Furthermore, information was sought on its capacity to modulate oxidative stress.

However, the scientific literature to date does not appear to contain specific experimental data on this compound for these biological activities. The search results consistently yielded information on other compounds, often from the same broader chemical class, or general descriptions of the biological pathways without mentioning this compound.

Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the requested outline and focuses solely on this compound. The absence of published research indicates that the specific pharmacological actions of this compound in the specified areas have not yet been sufficiently investigated or reported in publicly accessible scientific literature.

Enzyme Inhibition and Receptor Binding Studies

There is currently a lack of published research detailing the inhibitory effects of this compound on specific enzymes. Consequently, key metrics often used to quantify the potency of enzyme inhibitors, such as IC50 values, are not available for this compound. Similarly, studies investigating the binding affinity and kinetics of this compound to specific cellular or molecular receptors have not been identified in the available scientific literature. Without such studies, it is not possible to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any known enzymes, nor can its potential as a receptor agonist or antagonist be ascertained.

Other Investigated Biological Activities in In Vitro Systems

Further exploration for other in vitro biological activities of this compound, such as its potential for neuroprotection or its role in metabolic regulation, has also not produced any specific results. While the fields of neuroprotection and metabolic regulation are areas of active research for many natural and synthetic compounds, this compound has not yet been a specific focus of such published investigations. Therefore, there is no available data from in vitro systems to suggest any specific biological effects in these areas.

As a result of the limited available data, a comprehensive profile of the molecular and cellular pharmacology of this compound cannot be constructed at this time. Future research will be necessary to elucidate the potential biological activities and mechanisms of action of this compound.

In Vivo Efficacy and Pharmacological Studies in Animal Models

Antitumor Efficacy in Murine and Other Mammalian Models of Cancer

The in vivo antitumor effects of Tithofolinolide and compounds from its natural source, Tithonia diversifolia, have been subject to preliminary investigation. Research has primarily focused on xenograft models using related sesquiterpene lactones, while data on this compound in genetically engineered or combination therapy models remains limited.

Direct in vivo assessment of this compound in xenograft models has not been reported in the available scientific literature. However, significant research has been conducted on Tagitinin C, another major sesquiterpene lactone isolated from Tithonia diversifolia, which shares structural similarities with this compound.

A key study investigated the anti-metastatic potential of Tagitinin C in xenograft models of human hepatocellular carcinoma (HCC). mdpi.com In this research, HepG-2 and Huh 7 hepatoma cells were inoculated into mice to form tumors. The subsequent administration of Tagitinin C was found to reduce the tumorigenicity of these xenografts. mdpi.comresearchgate.netresearchgate.net The study highlighted that Tagitinin C demonstrated significant antitumor and anti-metastatic activity against these human hepatoma cell lines, suggesting it could be a candidate for alternative or auxiliary cancer therapy. mdpi.com

| Compound | Cancer Cell Lines | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Tagitinin C | HepG-2, Huh 7 (Human Hepatocellular Carcinoma) | Xenograft Mice | Reduced tumorigenicity of both Hep-G2 and Huh 7 cell xenografts. Showed significant antitumor and anti-metastatic activity. | mdpi.com |

Currently, there is no available scientific data from studies evaluating the efficacy of this compound in genetically engineered mouse models (GEMMs) of cancer. GEMMs, which involve the development of de novo tumors in an immune-proficient microenvironment, are considered superior models for preclinical research as they closely mimic human cancer progression. embopress.orgnih.govnih.gov Their use allows for the validation of drug targets and the assessment of therapy efficacy in a system that captures both tumor cell-intrinsic and extrinsic factors. embopress.org Future research utilizing GEMMs could provide crucial insights into the therapeutic potential of this compound.

There are currently no published studies investigating the use of this compound in combination therapy approaches in animal models. The rationale for combination therapy is to utilize agents that work via different mechanisms to decrease the likelihood of drug resistance and enhance therapeutic efficacy. nih.gov Combining conventional chemotherapeutics with natural compounds is a strategy of growing interest. frontiersin.org Investigating this compound in combination with other anticancer agents in preclinical animal models could reveal synergistic effects and provide a basis for developing more effective cancer treatment regimens. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects in Disease Models

While in vivo studies focusing specifically on isolated this compound are scarce, research on extracts from Tithonia diversifolia, which are rich in sesquiterpene lactones including this compound, has demonstrated significant anti-inflammatory effects in various animal models. acs.orgresearchgate.netnih.gov

Studies have utilized the carrageenan-induced paw edema model in rats and mice, a standard method for evaluating anti-inflammatory agents. scitepress.orgjournaljammr.comnih.gov A methanol (B129727) extract of T. diversifolia showed statistically significant suppression of paw edema in rats. journaljammr.com Similarly, an ethanol (B145695) extract of the leaves demonstrated anti-inflammatory effects in a carrageenan-induced mouse model, with the highest efficacy observed at a dose of 150 mg/kg body weight. scitepress.org

Further investigation into the mechanisms revealed that T. diversifolia extracts can inhibit key processes in the inflammatory cascade. One study separated an extract into a fraction rich in sesquiterpene lactones (LRE) and another consisting mainly of chlorogenic acids (PE). Both extracts were found to inhibit not only edema but also neutrophil migration, a critical step in the inflammatory response. nih.gov Another study using an ethanol extract showed a reduction in neutrophil migration and a decrease in the levels of pro-inflammatory cytokines such as TNF, IL-1β, and CXCL1 in the inflamed tissue of mice. nih.gov Although these studies used whole extracts, the consistent findings point towards the potent anti-inflammatory potential of the constituent sesquiterpene lactones, including this compound.

There is currently no specific research available on the immunomodulatory effects of this compound in animal disease models.

| Extract Type | Animal Model | Inflammation Model | Key Findings | Reference |

|---|---|---|---|---|

| Methanol Extract | Rat | Carrageenan-induced paw edema | Statistically significant improvements in paw edema suppression. | journaljammr.com |

| Ethanol Extract | Male White Mice | Carrageenan-induced paw edema | Dose-dependent anti-inflammatory effect, with the highest inhibition of inflammation at 150 mg/kg. | scitepress.org |

| Leaf-Rich Extract (LRE) in Sesquiterpene Lactones | Mice | Paw edema and croton oil ear edema | Inhibited both edema and neutrophil migration. | nih.gov |

| Ethanol Extract | Male Swiss Mice | Carrageenan-induced inflammation | Reduced neutrophil migration and decreased levels of pro-inflammatory cytokines (TNF, IL-1β, CXCL1). | nih.gov |

Antimicrobial Efficacy in Animal Infection Models

Direct evidence for the antimicrobial efficacy of isolated this compound in specific animal infection models is not yet available in the scientific literature. However, this compound has been identified as a compound with "lead-status" for further investigation in animal models based on its in vitro activity. researchgate.net

Research has been conducted on crude extracts of Tithonia diversifolia in wound healing models, which provides indirect in vivo evidence of antimicrobial action. A study using albino Wistar rats demonstrated that aqueous and ethanol extracts of T. diversifolia leaves significantly aided in wound healing. etflin.com The phytochemical analysis of these extracts revealed high levels of compounds like terpenes and tannins, which are known to possess antibacterial and antifungal properties that contribute to the healing process by preventing infection. The study concluded that these phytochemicals work synergistically to provide the observed therapeutic effects. etflin.com While promising, these findings underscore the need for studies using purified this compound in validated animal infection models to conclusively determine its antimicrobial efficacy. researchgate.netbiolscigroup.us

Investigation of this compound in Models of Metabolic Disorders

There is currently no scientific literature available describing the investigation of this compound in animal models of metabolic disorders. Animal models are crucial tools for studying the pathophysiology of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease, and for testing the efficacy of new therapeutic agents. d-nb.infocyagen.comnih.gov Given that some natural products have shown potential in managing metabolic disorders, exploring the effects of this compound in diet-induced or genetic models of metabolic syndrome could be a potential area for future research. nih.govmdpi.com

Neuroprotective Effects in Animal Models of Neurological Diseases

Currently, there are no published scientific studies specifically investigating the in vivo neuroprotective effects of this compound in animal models of neurological diseases. While the broader class of sesquiterpene lactones has been a subject of research for potential neuroprotective properties, with some studies showing that certain sesquiterpene lactones may offer protection in models of Alzheimer's disease and other neurodegenerative conditions, these findings are not specific to this compound. benthamdirect.comrjsvd.commdpi.comnih.gov Research on extracts from Tithonia diversifolia has suggested potential neuroprotective activity, but studies have not yet isolated this effect to this compound itself. researchgate.netresearchgate.net Therefore, the capacity of this compound to mitigate neuronal damage or improve cognitive function in animal models remains uninvestigated and undocumented in peer-reviewed literature.

Table 1: Summary of In Vivo Neuroprotective Studies on this compound

| Animal Model | Neurological Disease Model | Key Findings |

|---|

Cardioprotective and Vasculoprotective Effects in Animal Models

Similar to the status of neuroprotective research, there is a lack of specific scientific literature detailing the in vivo cardioprotective or vasculoprotective effects of this compound. The scientific community has explored other sesquiterpene lactones for their roles in cardiovascular health. For instance, studies on compounds like parthenolide (B1678480) and tagitinin C, which is also found in Tithonia diversifolia, have shown some potential for cardioprotective effects in certain animal models of cardiac stress or disease. researchgate.netresearchgate.netnih.gov However, these studies did not evaluate this compound. Consequently, there is no direct evidence to support or refute the efficacy of this compound in protecting cardiac or vascular tissue in animal models. Future research is necessary to determine if this compound holds any therapeutic potential in this area.

Table 2: Summary of In Vivo Cardioprotective and Vasculoprotective Studies on this compound

| Animal Model | Cardiovascular Disease Model | Key Findings |

|---|

Molecular Targets and Signaling Pathways Mediated by Tithofolinolide

Identification of Direct Protein and Nucleic Acid Targets

Direct molecular targets of small molecules are crucial for understanding their mechanism of action. nih.govresearchgate.net For sesquiterpene lactones, including likely tithofolinolide, the primary mode of interaction with proteins is through the alkylation of cysteine residues. thieme-connect.com

Protein Targets:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key protein target for sesquiterpene lactones from Tithonia diversifolia. thieme-connect.comacs.org Specifically, the p65 subunit of NF-κB is a probable direct target. acs.org The inhibitory activity of these compounds is attributed to the alkylation of cysteine residues within the DNA binding domain of NF-κB, which prevents its interaction with DNA and subsequent gene transcription. thieme-connect.com One study identified cysteine-38 in the p65 subunit as a likely site of alkylation by sesquiterpene lactones. acs.org

Another class of potential protein targets are Peroxisome Proliferator-Activated Receptors (PPARs). The sesquiterpene lactones tirotundin (B206078) and tagitinin A, also isolated from Tithonia diversifolia, have been shown to directly bind to the ligand-binding domain of PPARγ, acting as dual PPARα/γ agonists. nih.gov This suggests that this compound may also interact with these nuclear receptors.

Nucleic Acid Targets:

Currently, there is no direct evidence to suggest that this compound or related sesquiterpene lactones from Tithonia diversifolia directly target nucleic acids. Their primary mechanism appears to be the covalent modification of protein targets.

Global Gene Expression Profiling (Transcriptomics)

Global gene expression profiling, or transcriptomics, provides a comprehensive view of the changes in gene activity in response to a compound. nih.govnih.gov While specific transcriptomic analyses for this compound are not available in the reviewed literature, the known inhibitory effect on the NF-κB signaling pathway allows for predictions of its impact on gene expression.

NF-κB regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. nih.govfrontiersin.org Therefore, inhibition of NF-κB by this compound would be expected to downregulate the expression of pro-inflammatory genes, such as those encoding for:

Cytokines (e.g., TNF-α, IL-1β, IL-6) frontiersin.org

Chemokines thieme-connect.comfrontiersin.org

Adhesion molecules

Furthermore, studies on tagitinin C, a related sesquiterpene lactone, have shown it can modulate the expression of genes involved in other pathways. For instance, tagitinin C treatment leads to increased expression of heme oxygenase-1 (HO-1). nih.govnih.gov

A summary of predicted gene expression changes based on NF-κB inhibition is presented in the table below.

| Gene Category | Predicted Effect of this compound | Associated Signaling Pathway |

|---|---|---|

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulation | NF-κB |

| Chemokines | Downregulation | NF-κB |

| Cell Adhesion Molecules | Downregulation | NF-κB |

| Heme Oxygenase-1 (HO-1) | Upregulation (based on Tagitinin C) | PERK-Nrf2-HO-1 |

Proteomic and Metabolomic Investigations

Proteomic Investigations:

Proteomics allows for the large-scale study of proteins and their functions. nih.govresearchgate.net Specific proteomic studies on this compound have not been identified. However, based on its known signaling pathway inhibition, it is possible to infer its effects on the proteome. Inhibition of the NF-κB pathway would lead to decreased synthesis of pro-inflammatory proteins. nih.gov

Metabolomic Investigations:

Metabolomics is the comprehensive analysis of metabolites in a biological system. tofwerk.commdpi.com There are no specific metabolomic studies on this compound in the reviewed literature. Research in this area would be valuable to understand the broader metabolic consequences of this compound treatment.

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies are fundamental to understanding how a compound initiates its effects on a cell. nih.govnih.gov For this compound, specific ligand-receptor interaction studies are limited. However, research on other sesquiterpene lactones from Tithonia diversifolia provides some clues.

A study on tirotundin and tagitinin A demonstrated that these compounds act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. nih.gov The study used a fluorescence polarization competitive binding assay to show that these sesquiterpene lactones directly bind to the ligand-binding domain of PPARγ. nih.gov This suggests that PPARs could be a class of receptors for this compound as well.

Structure Activity Relationship Sar of Tithofolinolide and Its Analogs

Correlating Structural Features with Specific Biological Activities

The biological activity of sesquiterpene lactones is highly dependent on their chemical structure, including the type of carbocyclic skeleton, the presence and nature of functional groups, and their stereochemistry. Tithofolinolide belongs to the germacranolide subclass of STLs, but lessons from other STL classes such as guaianolides and eudesmanolides are also highly relevant to its SAR. encyclopedia.pub

A primary determinant for the cytotoxic and anti-inflammatory activity of many STLs is the presence of an α-methylene-γ-lactone group. encyclopedia.pubnih.gov This moiety is a key alkylating agent, reacting with nucleophilic groups in biological macromolecules. encyclopedia.pub Studies comparing various natural and synthetic STLs have consistently shown that the presence of this exocyclic double bond on the lactone ring is a requisite feature for significant cytotoxicity. thieme-connect.comnih.gov For instance, STLs like helenalin (B1673037) and hymenovin, which contain the α-methylene-γ-lactone moiety, show potent biological effects, whereas tenulin, which lacks this feature, is considerably less active. nih.gov

Furthermore, the presence of additional electrophilic sites, such as an α,β-unsaturated ketone in a cyclopentenone ring, can significantly enhance cytotoxic activity. nih.govthieme-connect.com In some analogs, this feature has been found to be even more critical for cytotoxicity than the α-methylene-γ-lactone system. thieme-connect.com The combination of both an α-methylene-γ-lactone and an α,β-unsaturated ketone often results in the most potent cytotoxic compounds. nih.gov

Other structural elements also modulate activity. The lipophilicity of the molecule, often enhanced by ester groups, can increase cytotoxicity. thieme-connect.com For example, among certain guaianolide analogs, the presence of an angelate ester with its own α,β-unsaturated system was correlated with significant cytotoxic activity. thieme-connect.com Quantitative structure-activity relationship (QSAR) studies on a series of STLs have indicated that features like a double bond between C-1 and C-10 and a hydroxyl group at C-5 are also important for mediating cytotoxicity. nih.gov

The table below summarizes the general SAR findings for sesquiterpene lactones, which are applicable to understanding the activity of this compound and its potential analogs.

| Structural Feature | Impact on Biological Activity (e.g., Cytotoxicity) | Example Compounds |

| α-Methylene-γ-lactone | Considered essential for high activity. Alkylation of this group abolishes activity. | Helenalin, Hymenovin nih.gov |

| Absence of α-Methylene-γ-lactone | Greatly reduced or no activity. | Tenulin nih.gov |

| Additional α,β-Unsaturated Carbonyl | Often enhances activity. | Helenalin analogs thieme-connect.com |

| Ester Groups (e.g., Angelate) | Can increase lipophilicity and cytotoxicity. | Guaiane analog 15 thieme-connect.com |

| Saturated Lactone Ring | Generally inactive. | Sintenin thieme-connect.com |

Identification of Key Pharmacophoric Groups

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound and related STLs, the key pharmacophoric groups are primarily electrophilic centers that can react with nucleophiles in biological targets, such as the thiol groups of cysteine residues in proteins. encyclopedia.pubnih.gov

The most critical pharmacophoric group is the α-methylene-γ-lactone moiety . encyclopedia.pubnih.govnih.gov This α,β-unsaturated carbonyl system acts as a Michael acceptor. It can undergo a covalent, irreversible Michael-type addition reaction with sulfhydryl groups on proteins, thereby alkylating them. encyclopedia.pubmdpi.com This alkylation can alter the protein's conformation and function, leading to the inhibition of key cellular processes, such as the activity of transcription factors like NF-κB and STAT3, which are crucial in inflammation and cancer. nih.govbiomolther.org

Other key pharmacophoric features include:

Hydroxyl and Ester Groups : The presence, number, and position of hydroxyl and ester groups influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds within a target's binding site. An angeloyloxy group at the C-8 position, for instance, has been identified as an important feature for cytotoxicity in some QSAR studies. nih.gov

Rational Design of this compound Derivatives Based on SAR

The insights gained from SAR studies provide a foundation for the rational design of novel derivatives with improved therapeutic properties, such as enhanced potency, greater selectivity for cancer cells, and better pharmacokinetic profiles. mdpi.comcjnmcpu.com While specific design studies on this compound are not extensively documented, strategies applied to other STLs like parthenolide (B1678480) and micheliolide (B1676576) serve as a blueprint. nih.govacs.org

Key strategies for rational design include:

Modification of the α-Methylene-γ-lactone : This reactive group is crucial for activity but can also lead to poor stability and off-target toxicity. One successful strategy is to create prodrugs by reacting the Michael acceptor with amines to form more soluble and stable amino-adducts. For example, the dimethylamino Michael adduct of micheliolide (DMAMCL) was designed to slowly release the active parent compound in vivo, demonstrating remarkable therapeutic efficacy in leukemia models. acs.org A similar approach could be applied to this compound.

Synthesis of Hybrid Molecules : Another approach involves linking the STL scaffold to other known pharmacophores to create hybrid compounds with potentially synergistic or novel activities. This has been achieved by using "click" chemistry to conjugate STLs like alantolactone (B1664491) and dehydrocostuslactone with polyalkoxybenzenes, another class of compounds with antiproliferative properties. mdpi.com

Varying Ester Functionalities : Altering the ester groups on the STL core can fine-tune the compound's lipophilicity and potency. Synthesizing a library of analogs with different ester side chains allows for the optimization of activity against specific cancer cell lines. thieme-connect.com

Structural Simplification or Rigidification : Total or partial synthesis can be used to create analogs with simplified or conformationally restricted skeletons to probe the essential structural requirements for activity and potentially improve target specificity.

Computational Modeling and Molecular Docking Studies for SAR Prediction

Computational methods are powerful tools for predicting the biological activity of new compounds and for understanding the molecular basis of SAR. sid.irfrontiersin.org These in silico techniques can accelerate the drug discovery process by prioritizing which derivatives to synthesize and test. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For sesquiterpene lactones, QSAR studies have been used to model their cytotoxic and antiprotozoal activities. nih.govmdpi.com These models often confirm that the presence of α,β-unsaturated carbonyl groups is fundamental to biological activity. mdpi.com Techniques like Hologram QSAR (HQSAR) can generate contribution maps that visualize which molecular fragments are positively or negatively correlated with activity, providing direct insights for derivative design. mdpi.com

Molecular Docking : This method predicts how a ligand (like this compound) binds to the three-dimensional structure of a macromolecular target, such as an enzyme or receptor. frontiersin.orgnih.gov Docking studies on parthenin (B1213759) derivatives with the transcription factor NF-κB, a key target in inflammation and cancer, have been performed to understand their binding mode and rationalize their activity. sid.ir Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound and its designed analogs, docking could be used to predict their binding affinity to cancer-related targets like STAT3 or specific kinases, helping to explain their selectivity and guide the design of more potent inhibitors. biomolther.orgnih.gov Molecular dynamics simulations can further be used to assess the stability of the docked complex over time. f1000research.com

Pharmacokinetics and Metabolism of Tithofolinolide in Preclinical Studies

In Vitro Metabolic Stability and Cytochrome P450 Metabolism

There is currently no published data on the in vitro metabolic stability of Tithofolinolide in liver microsomes or hepatocytes from any preclinical species. Studies assessing the rate of metabolism, the half-life (t½), and the intrinsic clearance (CLint) of this compound have not been reported. researchgate.netresearchgate.netvdoc.pubbvsalud.orgresearchgate.netresearchgate.netacs.orgepdf.pubepdf.pubyumsuklibrary.nggoogle.comresearchgate.netresearchgate.netresearchgate.netjaypeedigital.comnuvisan.comresearchgate.netscribd.comnih.govnih.govnih.govevotec.com Consequently, information regarding its susceptibility to phase I and phase II metabolic enzymes is unknown.

Furthermore, specific interactions of this compound with cytochrome P450 (CYP) enzymes have not been characterized. There are no reports identifying which CYP isoforms might be responsible for its metabolism or whether this compound acts as an inhibitor or inducer of any CYP enzymes. researchgate.netvdoc.pubbvsalud.orgepdf.pubnih.govnih.govevotec.com

Absorption and Distribution Studies in Animal Models

Scientific literature lacks studies detailing the absorption and distribution of this compound in any animal models. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the volume of distribution (Vd) following oral or intravenous administration have not been documented. google.comnih.govnawah-scientific.comnih.govnki.nlmdpi.com There is no information on its permeability characteristics or the extent to which it distributes into various tissues.

Elucidation of Metabolic Pathways and Major Metabolites in Animal Systems

The metabolic pathways of this compound in preclinical animal models have not been elucidated. There are no published studies identifying the major metabolites formed in vivo. google.com While one patent mentions metabolites in the context of sesquiterpenes generally, it does not provide specific information for this compound. google.com Therefore, the biotransformation processes, such as hydroxylation, oxidation, or conjugation, that this compound may undergo remain unknown.

Excretion Pathways in Animal Models

Information on the excretion pathways of this compound is not available. Studies to determine the primary routes of elimination, whether through urine or feces, and the extent to which the parent compound or its metabolites are excreted, have not been reported in the scientific literature for any animal models.

Bioavailability Assessment in Preclinical Species

There are no reports on the absolute or relative bioavailability of this compound in any preclinical species. epdf.pubgoogle.comresearchgate.net The fraction of an administered dose of this compound that reaches systemic circulation remains unquantified.

Advanced Analytical Methodologies for Tithofolinolide Research

Quantitative and Qualitative Analysis using High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of Tithofolinolide, providing highly accurate mass measurements that are fundamental for both identifying and quantifying the molecule. measurlabs.com Unlike conventional mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the elemental composition of this compound and its metabolites. bioanalysis-zone.com

For qualitative analysis , HRMS is instrumental in the structural elucidation of unknown compounds. frontiersin.org By providing an exact mass, the number of possible chemical formulas can be significantly narrowed down. frontiersin.org This high mass accuracy, combined with the analysis of isotopic patterns and fragmentation data (MS/MS), allows researchers to confidently identify this compound and its transformation products in various samples. mdpi.com Software tools linked to online databases can further aid in this process by comparing experimental data with known compounds. mdpi.com

In quantitative analysis , HRMS offers a powerful alternative to traditional triple-quadrupole mass spectrometry. thermofisher.comnih.gov Techniques like high-resolution selected reaction monitoring (HR-SRM) can provide linearity over several orders of magnitude, ensuring accurate and reliable quantification of this compound in complex matrices. nih.gov The high resolving power of HRMS enhances selectivity, reducing potential interferences from other compounds in the sample. frontiersin.org This capability is crucial for both research and discovery as well as targeted and productive analysis. thermofisher.com

| HRMS Application | Key Advantages for this compound Research | Relevant Techniques |

| Qualitative Analysis | Precise determination of elemental composition, structural elucidation of metabolites and impurities. measurlabs.comfrontiersin.org | TOF-MS, Orbitrap, MS/MS fragmentation analysis. frontiersin.orgnih.gov |

| Quantitative Analysis | High selectivity and sensitivity, wide linear dynamic range, reduced matrix effects. frontiersin.orgthermofisher.comnih.gov | High-Resolution Selected Reaction Monitoring (HR-SRM), SWATH/GPS acquisition. nih.gov |

| Retrospective Analysis | Ability to re-interrogate previously acquired full-scan data for newly identified compounds of interest without re-running samples. mdpi.com | Full-scan HRMS data acquisition. thermofisher.com |

Chromatographic Separation Techniques (HPLC, UPLC, SFC, GC) for Purity and Profiling

Chromatographic techniques are indispensable for separating this compound from complex mixtures, allowing for its accurate quantification and the assessment of its purity. ijpsjournal.com The choice of technique depends on the physicochemical properties of this compound, such as its volatility and polarity. labmanager.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for non-volatile and polar compounds like this compound. labmanager.com These methods separate components based on their differential interactions with a stationary phase and a liquid mobile phase. labmanager.com UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. egyankosh.ac.in Reversed-phase HPLC (RP-HPLC) is particularly common for developing impurity profiles of drug substances. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) offers a "green" alternative to HPLC, using a supercritical fluid, typically carbon dioxide, as the mobile phase. egyankosh.ac.inresearchgate.net SFC is a hybrid of gas and liquid chromatography and can be superior for certain applications, offering fast and efficient separations. researchgate.netijrpc.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. labmanager.com The sample is vaporized and transported through a column by an inert gas. Separation is based on the compound's volatility and interaction with the stationary phase. labmanager.com While likely less applicable to a complex molecule like this compound unless derivatized, GC coupled with mass spectrometry (GC-MS) is a powerful tool for structural analysis and identification of volatile impurities. ijrpc.com

Impurity profiling is a critical application of these techniques. It involves the development of a chromatographic method that can detect and separate all identified and unidentified impurities present in the this compound substance. chromatographyonline.com This is essential for ensuring the quality and consistency of the compound for research purposes. nih.gov

| Technique | Principle | Applicability to this compound | Key Advantages |

| HPLC/UPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. labmanager.com | Ideal for non-volatile, polar compounds. Used for purity assessment and impurity profiling. labmanager.comchromatographyonline.com | High versatility, resolution, and sensitivity. ijpsjournal.comegyankosh.ac.in |

| SFC | Utilizes a supercritical fluid as the mobile phase. egyankosh.ac.in | A potential "green" alternative to HPLC for separation. researchgate.net | Fast, efficient, and environmentally friendly. researchgate.netijrpc.com |

| GC | Separation of volatile compounds in the gas phase based on boiling point and polarity. labmanager.com | Applicable if this compound is volatile or can be derivatized. Useful for volatile impurity analysis. ijrpc.com | High efficiency for volatile compounds. labmanager.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about this compound and its metabolites. mdpi.comuii.ac.id It is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. nih.gov

For metabolite identification , 1D and 2D NMR experiments are employed. A simple 1D ¹H NMR spectrum can often identify metabolites present at higher concentrations by comparing chemical shifts and coupling constants to databases and literature values. nih.gov For more complex structures or lower concentration metabolites, 2D NMR techniques like COSY (Correlation Spectroscopy) are essential to establish spin-spin couplings between protons, which is vital for structural elucidation. nih.gov

Purity assessment is another key application of quantitative NMR (qNMR). mdpi.com The area of an NMR peak is directly proportional to the number of nuclei, allowing for the direct determination of analyte purity by comparison with a certified internal standard. mdpi.comnih.gov This method is highly accurate and can be used to determine the purity of this compound without the need for a structurally identical reference compound. nih.gov qNMR can also simultaneously identify and quantify impurities, including residual solvents. nih.gov

| NMR Application | Techniques | Information Gained |

| Metabolite Identification | 1D ¹H NMR, 2D COSY, TOCSY, HSQC, HMBC. nih.gov | Structural confirmation, identification of metabolites in biological fluids. mdpi.comnih.gov |

| Purity Assessment | Quantitative NMR (qNMR) with internal or external standards. youtube.com | Accurate determination of this compound purity, quantification of impurities. mdpi.comnih.gov |

Bioanalytical Method Validation for Biological Matrix Analysis (Preclinical)

Before a method for analyzing this compound in biological matrices (e.g., plasma, urine, serum) can be used in preclinical studies, it must undergo rigorous validation. au.dkwisdomlib.org Bioanalytical method validation ensures that the method is reliable and reproducible for its intended use, which is the quantification of the drug and its metabolites in a biological sample. au.dkresearchgate.net

The validation process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the biological matrix. au.dkchromatographyonline.com This is typically tested by analyzing blank matrix samples from multiple sources to check for interferences. chromatographyonline.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. au.dk These are evaluated by analyzing quality control (QC) samples at different concentration levels. au.dk

Sensitivity: The lowest concentration of this compound that can be reliably measured, defined by the lower limit of quantification (LLOQ). au.dk

Stability: The stability of this compound in the biological matrix under various conditions, such as freeze-thaw cycles, and short-term and long-term storage. au.dk

Recovery: The efficiency of the extraction process used to isolate this compound from the biological matrix. rfppl.co.in

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a common technique for which these validation procedures are applied in bioanalysis. researchgate.netrfppl.co.in

| Validation Parameter | Description | Importance in this compound Research |

| Selectivity | Differentiates analyte from matrix components. au.dkchromatographyonline.com | Ensures that the measured signal is solely from this compound and not from endogenous substances. |

| Accuracy & Precision | Closeness to true value and reproducibility. au.dk | Guarantees the reliability of pharmacokinetic data. |

| Sensitivity (LLOQ) | Lowest quantifiable concentration. au.dk | Allows for the detection of low levels of this compound, which is crucial for studying its disposition. |

| Stability | Analyte stability under various conditions. au.dk | Ensures that the measured concentration reflects the actual concentration at the time of sampling. |

| Recovery | Extraction efficiency. rfppl.co.in | Determines the consistency and effectiveness of the sample preparation method. |

Chemometric Approaches for Data Analysis in Complex Systems

The analysis of this compound in complex systems, such as biological samples or natural product extracts, generates large and complex datasets. mdpi.comumn.edu Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. csic.es

Exploratory data analysis techniques like Principal Component Analysis (PCA) are used to visualize the data, identify patterns, and detect outliers. mdpi.com PCA reduces the dimensionality of the data while retaining the most important information, allowing for the classification of samples based on their chemical profiles. mdpi.com

Predictive modeling techniques, such as Partial Least Squares (PLS), are used to build models that can predict a certain property (e.g., bioactivity) from the chemical data. nih.gov PLS can establish correlations between the chemical profile of a sample containing this compound and a measured biological response. nih.gov

| Chemometric Approach | Description | Application in this compound Research |

| Principal Component Analysis (PCA) | A dimensionality reduction technique for pattern recognition and data visualization. mdpi.com | Classification of samples based on their this compound and metabolite profiles. |

| Partial Least Squares (PLS) | A regression method for building predictive models from complex data. nih.gov | Correlating the chemical profile of this compound-containing samples with their biological activity. |

| Data Preprocessing | Scaling, normalization, and filtering of raw data. nih.gov | Essential for improving the performance and interpretability of chemometric models. |

Challenges and Future Directions in Tithofolinolide Research

Overcoming Limitations in Natural Source Availability and Sustainable Production

A primary challenge in advancing tithofolinolide research is its limited availability from its natural source, the plant Tithonia diversifolia. researchgate.netnaturalproducts.net The concentration of specific active compounds in plants can be low and variable, creating difficulties for extraction, purification, and the acquisition of sufficient quantities for extensive preclinical studies. researchgate.net This reliance on wild or cultivated plants raises concerns about ecological sustainability and scalability.

Future research must focus on sustainable production strategies to overcome these limitations. Key approaches include:

Optimized Cultivation: Developing agricultural practices that maximize the yield of this compound in Tithonia diversifolia. This involves selecting optimal growing conditions, soil types, and harvest times to enhance the biosynthesis of the target compound. ucdavis.edueos.com

Biotechnological Production: Utilizing cell culture or fermentation technologies represents a promising alternative to agricultural sourcing. rsc.orgsrce.hr Establishing Tithonia cell cultures or identifying and transferring the biosynthetic genes for this compound into microbial hosts like bacteria or yeast could enable large-scale, controlled, and cost-effective production. nih.govresearchgate.net This approach has been successfully applied to other complex natural products, such as paclitaxel, and offers a pathway to a consistent and ecologically sound supply of this compound. nih.gov

Sustainable Manufacturing Processes: Implementing green chemistry principles in the extraction and purification processes can minimize environmental impact, reduce the use of hazardous solvents, and conserve energy. sustainabilityguide.eubachem.com

Advancing Total Synthesis Efficiency and Stereocontrol

As of now, a complete total synthesis of this compound has not been reported in the literature. The chemical structure of sesquiterpenoids, known for their complex and stereochemically rich frameworks, presents a formidable challenge for synthetic organic chemists. mdpi.comsemanticscholar.org The development of an efficient and stereocontrolled total synthesis is a critical goal for several reasons: it provides definitive proof of the structure, allows for the production of the compound independent of its natural source, and enables the creation of analogs for structure-activity relationship (SAR) studies.

Future progress in this area will depend on leveraging modern synthetic methodologies to precisely control the molecule's complex architecture. mdpi.com Key challenges and directions include:

Stereocontrol: The multiple chiral centers in the this compound structure demand synthetic strategies that offer high levels of stereocontrol. jyu.finih.gov Advanced techniques in asymmetric catalysis and the use of chiral pool starting materials could be instrumental in achieving the desired stereochemistry. mdpi.comresearchgate.net

Efficiency: An effective synthesis must be efficient, involving a minimal number of steps (high step economy) to be practical for producing significant quantities of the material. nih.gov Iterative synthesis strategies, which build complex molecules through the repetition of a reliable set of reactions, could provide a powerful approach. nih.govchemrxiv.org

Novel Reactions: The construction of the core ring systems and the installation of various functional groups may require the development of new chemical reactions or the novel application of existing ones. semanticscholar.orgrsc.org

Discovery of Novel Biological Activities and Therapeutic Applications (Preclinical)

Initial research has suggested that this compound possesses potential as a cancer chemopreventive or antiproliferative agent. It was isolated through an activity-guided fractionation process using a human colon cancer (Col2) cell proliferation bioassay. researchgate.net The broader family of compounds from Tithonia diversifolia, including various sesquiterpene lactones, has been associated with a wide range of pharmacological activities in preclinical studies, such as anti-inflammatory, antimalarial, and antibacterial effects. stuartxchange.orgresearchgate.net

The future of this compound research hinges on the comprehensive preclinical evaluation of its biological activities. This involves moving beyond initial screenings to more in-depth studies. researchgate.netdrugtargetreview.com

Broad-Spectrum Bioactivity Screening: Testing this compound against a diverse array of biological targets and disease models (e.g., different cancer cell lines, inflammatory pathways, microbial strains) to uncover its full therapeutic potential. researchgate.netbvsalud.org

In-depth Preclinical Models: Utilizing advanced preclinical models, such as patient-derived organoids or xenograft animal models, to assess the efficacy of this compound in a more biologically relevant context. drugtargetreview.comnih.gov

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for understanding its behavior in a biological system and for guiding any future drug development efforts. researchgate.net

| Biological Activity | Key Findings / Associated Compounds | Reference |

|---|---|---|

| Antiproliferative / Cytotoxic | This compound was isolated via an antiproliferation bioassay against human colon cancer cells. Other sesquiterpenoids also showed cytotoxic activity. | researchgate.net |

| Anti-inflammatory | Sesquiterpene lactones like diversifolin (B1232471) and tirotundin (B206078) from the plant show anti-inflammatory effects, potentially through NF-kappaB inhibition. | stuartxchange.org |

| Antimalarial | Leaf extracts and isolated compounds (e.g., tagitinin C) show antiplasmodial activity against Plasmodium species. | ijsrp.orgecronicon.net |

| Antibacterial | Diversifolin demonstrated moderate activity against Bacillus subtilis. | stuartxchange.org |

| Cancer Chemopreventive | Constituents from the plant were evaluated for their ability to induce quinone reductase, a detoxification enzyme. | bvsalud.org |

Deepening Mechanistic Understanding at the Molecular Level

Understanding how this compound exerts its biological effects at the molecular level is a fundamental challenge. For related sesquiterpene lactones from Tithonia diversifolia, the proposed mechanism of action for their anti-inflammatory activity involves the inhibition of the transcription factor NF-kappaB, likely through the alkylation of cysteine residues on target proteins. stuartxchange.org Other compounds from the plant may act by disrupting cell membranes or inhibiting key enzymes like phospholipase A2. ijsrp.orgecronicon.net

Future research must aim to precisely identify the molecular targets of this compound.

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the specific proteins or pathways that this compound interacts with.

Pathway Analysis: Once a target is identified, further studies are needed to elucidate how interaction with this target leads to the observed biological effect, for example, by mapping changes in downstream signaling pathways.

Structural Biology: Determining the three-dimensional structure of this compound bound to its target protein using methods like X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into its mechanism of action and guide the design of more potent derivatives. universiteitleiden.nl

Development of this compound-Based Probes for Chemical Biology

Chemical probes are small-molecule tools designed to selectively engage a specific protein target, enabling researchers to study its function in complex biological systems like living cells. promega.co.uk Developing a chemical probe based on the this compound scaffold would be a powerful strategy for elucidating its mechanism of action. uit.nonih.gov Currently, no such probes have been reported.

The challenge lies in designing and synthesizing a derivative of this compound that retains its biological activity while incorporating a reporter tag (like a fluorescent dye or a biotin (B1667282) handle) or a reactive group for covalent labeling. universiteitleiden.nluit.no The creation of such probes would facilitate:

Target Engagement Assays: Confirming that this compound directly binds to its intended target within a cellular environment. promega.co.uk